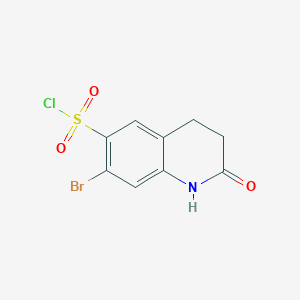

7-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride

CAS No.: 1354963-74-8

Cat. No.: VC8425044

Molecular Formula: C9H7BrClNO3S

Molecular Weight: 324.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1354963-74-8 |

|---|---|

| Molecular Formula | C9H7BrClNO3S |

| Molecular Weight | 324.58 g/mol |

| IUPAC Name | 7-bromo-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonyl chloride |

| Standard InChI | InChI=1S/C9H7BrClNO3S/c10-6-4-7-5(1-2-9(13)12-7)3-8(6)16(11,14)15/h3-4H,1-2H2,(H,12,13) |

| Standard InChI Key | MLHVXSDDWHNCPX-UHFFFAOYSA-N |

| SMILES | C1CC(=O)NC2=CC(=C(C=C21)S(=O)(=O)Cl)Br |

| Canonical SMILES | C1CC(=O)NC2=CC(=C(C=C21)S(=O)(=O)Cl)Br |

Introduction

Structural Elucidation and Molecular Properties

Core Architecture and Substituent Configuration

7-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride (CAS: 1354963-74-8) features a bicyclic framework comprising a partially saturated quinoline ring system. The molecule’s structural identity is defined by:

The bromine atom occupies position 7 on the aromatic ring, while the sulfonyl chloride group is located at position 6, conferring distinct electronic and steric properties. The tetrahydroquinoline core adopts a boat-like conformation due to partial saturation of the heterocyclic ring, influencing its reactivity and intermolecular interactions .

Spectroscopic and Computational Data

Predicted collision cross sections (CCS) for various adducts provide insights into its gas-phase behavior (Table 1). These values, derived from computational models, aid in mass spectrometry-based identification workflows .

Table 1: Predicted Collision Cross Sections for Common Adducts

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]+ | 323.90914 | 146.7 |

| [M+Na]+ | 345.89108 | 150.1 |

| [M-H]- | 321.89458 | 145.6 |

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 7-bromo-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride typically involves sequential functionalization of the tetrahydroquinoline scaffold:

-

Bromination: Electrophilic aromatic substitution introduces bromine at position 7 using reagents like or in acidic media.

-

Sulfonation: Treatment with chlorosulfonic acid () installs the sulfonyl chloride group at position 6 under controlled temperatures (0–5°C) to minimize side reactions .

Critical Reaction Parameters:

-

Solvent: Dichloromethane or as reaction media

-

Temperature: Strictly maintained below 10°C to prevent decomposition

-

Purification: Column chromatography using silica gel and ethyl acetate/hexane gradients

Challenges and Optimization

Competing sulfonation at adjacent positions (e.g., position 5 or 8) necessitates precise stoichiometric control. Computational modeling (DFT studies) suggests that the electron-withdrawing bromine atom directs sulfonation to the para position (C-6) via resonance stabilization of the intermediate sigma complex .

Chemical Reactivity and Functionalization

Nucleophilic Substitution at Sulfonyl Chloride

The sulfonyl chloride group undergoes facile displacement with nitrogen nucleophiles, enabling access to sulfonamide libraries:

Notably, coupling with 3,4-dimethylaniline yields sulfonamides with pyruvate kinase M2 (PKM2) activation properties, as demonstrated in anticancer drug discovery campaigns .

Suzuki-Miyaura Cross-Coupling

The bromine substituent facilitates palladium-catalyzed cross-coupling reactions with boronic acids:

This reactivity has been exploited to introduce aryl, heteroaryl, and alkenyl groups at position 7, expanding structural diversity for structure-activity relationship (SAR) studies .

Applications in Medicinal Chemistry

PKM2 Activators for Oncology

Derivatives of this compound exhibit nanomolar potency in activating the PKM2 isoform, a metabolic checkpoint in cancer cells. Key findings include:

These sulfonamides promote glycolytic flux normalization, impairing the Warburg effect in vitro and in vivo .

Antibacterial and Antifungal Agents

Preliminary studies suggest that brominated tetrahydroquinoline sulfonamides inhibit bacterial dihydropteroate synthase (DHPS), a folate biosynthesis enzyme. MIC values against Staphylococcus aureus range from 8–32 µg/mL, though further optimization is required .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume